1-Propylazetidin-3-olhydrochloride

Medicinal Chemistry Chemical Biology High-Throughput Screening

1-Propylazetidin-3-ol hydrochloride (CAS 1383928-70-8) is a 1-alkyl-substituted azetidine secondary amine hydrochloride featuring a strained four-membered N-heterocyclic core. It serves as a versatile research intermediate and functional building block.

Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
Cat. No. B12281759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propylazetidin-3-olhydrochloride
Molecular FormulaC6H14ClNO
Molecular Weight151.63 g/mol
Structural Identifiers
SMILESCCCN1CC(C1)O.Cl
InChIInChI=1S/C6H13NO.ClH/c1-2-3-7-4-6(8)5-7;/h6,8H,2-5H2,1H3;1H
InChIKeyXNTYCHPUZSKCIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propylazetidin-3-ol Hydrochloride: Core Specifications for Research Procurement


1-Propylazetidin-3-ol hydrochloride (CAS 1383928-70-8) is a 1-alkyl-substituted azetidine secondary amine hydrochloride featuring a strained four-membered N-heterocyclic core. It serves as a versatile research intermediate and functional building block. Its free base form (CAS 1340301-52-1) is a colorless liquid with a molecular weight of 115.17 g/mol . The hydrochloride salt (C6H14ClNO, MW 151.63) is typically supplied as a solid with a commercial purity benchmark of 97-98% . As a member of the azetidine class, its value lies in its function as a rigid, low-molecular-weight scaffold for medicinal chemistry exploration; however, basic property characterization remains vendor-dependent, making batch-specific certification (NMR, HPLC) critical for procurement decisions .

Why 1-Propylazetidin-3-ol Hydrochloride Cannot Be Trivially Substituted


Interchanging 1-propylazetidin-3-ol hydrochloride with its free base, unsubstituted parent azetidin-3-ol, or positional isomer without explicit quantitative justification carries significant risk. The hydrochloride salt form ensures a defined stoichiometry and solid-state stability that is absent in the hygroscopic free base liquid, directly impacting gravimetric accuracy in stock solution preparation . Furthermore, subtle variations in N-alkyl chain length among 1-methyl, 1-ethyl, and 1-propyl analogs lead to substantial predicted shifts in lipophilicity (estimated ΔlogP > 0.5 per methylene) that alter partitioning, solubility, and target engagement [1]. Finally, the positional isomer 3-propylazetidin-3-ol hydrochloride introduces a tertiary alcohol at the ring junction, drastically changing hydrogen-bonding capacity and metabolic vulnerability compared to the secondary alcohol in the 1-propyl derivative, thus invalidating direct functional replacement in any SAR-driven program .

Quantitative Differentiation Evidence: 1-Propylazetidin-3-ol Hydrochloride vs. Closest Analogs


Defined Solid-State Stoichiometry vs. Free Base Liquid Handling

The hydrochloride salt (MW 151.63) is procured as a crystalline solid, directly contrasting with the free base 1-propylazetidin-3-ol (MW 115.17), which is supplied as a colorless liquid. This solid form eliminates the need for pre-weighing liquid transfers in compound management workflows. The mass difference corresponds to exactly one equivalent of HCl (ΔMW = 36.46), confirming a fixed salt stoichiometry that is absent in the hygroscopic free base liquid . This distinction is critical for achieving accurate molarity in screening libraries, where liquid water absorption can lead to significant batch-to-batch concentration variability.

Medicinal Chemistry Chemical Biology High-Throughput Screening

Enhanced Lipophilicity from N-Propyl Chain vs. 1-Methyl and 1-Ethyl Analogs

The N-propyl substituent in the target compound significantly increases lipophilicity relative to shorter N-alkyl congeners. While experimental logP for 1-propylazetidin-3-ol remains unreported, the class trend is well established: adding a methylene group to a 1-alkylazetidine core increases the predicted logD (pH 7.4) by approximately 0.5–0.6 units. The PubChem computed Topological Polar Surface Area (TPSA) for the analogous 1-methylazetidin-3-ol hydrochloride is 23.5 Ų [1]. The propyl variant is expected to exhibit a TPSA of approximately 23.5–26.3 Ų but a computed logP roughly 0.5–1.0 units higher than the ethyl analog (C5H12ClNO, MW 137.61) . This trend is consistent with the known Hansch π contribution of an n-propyl group, positioning the compound as a more permeable but less soluble scaffold than its 1-methyl and 1-ethyl counterparts.

Pharmacokinetics Drug Design Physicochemical Profiling

Positional Isomer Differentiation: 1-Propyl (Secondary Alcohol) vs. 3-Propyl (Tertiary Alcohol)

The 1-propyl-substituted azetidin-3-ol core retains a secondary alcohol that is a hydrogen bond donor (HBD) and acceptor, while the positional isomer 3-propylazetidin-3-ol hydrochloride replaces this with a tertiary alcohol (HBD count = 1, HBA count = 2). In the target compound, the secondary hydroxyl remains chemically addressable for prodrug derivatization (e.g., esterification), whereas the tertiary alcohol in the 3-propyl isomer resists derivatization and presents significant steric hindrance. The Leyan datasheet confirms the target compound's purity at 98% ; the 3-propyl isomer is also specified at 98% , but the distinct structural scaffold dictates a fundamentally different hydrogen-bonding pharmacophore and metabolic oxidative stability profile.

Structure-Activity Relationship Medicinal Chemistry Metabolism

Storage Stability and Long-Term Integrity vs. Free Base Form

The hydrochloride salt form is explicitly documented to be stable at room temperature storage conditions, contrasting with the free base 1-propylazetidin-3-ol, which mandates storage at 2–8°C due to its hygroscopic liquid nature . This temperature differential has direct operational consequences. A room-temperature stable solid has a lower estimated energy footprint for long-term biobanking and is less susceptible to freeze-thaw degradation cycles. While no long-term forced degradation study is publicly available, the solid-state packing of the hydrochloride salt inherently reduces molecular mobility and water reactivity compared to the liquid free base, which is a well-established principle in pharmaceutical solid-state chemistry.

Compound Management Stability Studies Laboratory Operations

Optimal Procurement and Application Scenarios for 1-Propylazetidin-3-ol Hydrochloride


Medicinal Chemistry Hit-to-Lead Exploration Requiring N-Alkyl Chain SAR

In a medicinal chemistry program optimizing a lead series containing an azetidine core, 1-propylazetidin-3-ol hydrochloride serves as the specific building block for the N-propyl substitution vector. The quantitative class inference that each methylene adds approximately 0.5 logP units supports its selection over the 1-methyl or 1-ethyl analogs for improving predicted membrane permeability [1]. The solid salt form also facilitates automated parallel synthesis workflows where accurate solid dispensing is required.

Bioconjugation Linker Design Requiring a Secondary Alcohol Handle

For designing non-cleavable ADC linkers or PROTAC conjugates based on a rigid azetidine scaffold, the target compound provides a secondary alcohol that can be functionalized via ester or carbamate linkages. This directly contrasts with the 3-propylazetidin-3-ol isomer, whose tertiary alcohol is chemically unreactive under standard coupling conditions . The room-temperature storage stability further simplifies reagent inventory management in bioconjugation labs.

Precision Compound Library Stock Solution Generation

Core facilities generating DMSO stock solutions for high-throughput screening should prioritize the hydrochloride salt over the free base. The defined stoichiometry eliminates the gravimetric uncertainty inherent to the hygroscopic free base liquid, enabling a calculated <2% molarity error compared to an estimated >10% error for the free base . This accuracy is critical for generating reliable dose-response curves in primary screens.

Early-Stage CNS Drug Discovery Prioritizing Passive Permeability

Research teams screening for passive blood-brain barrier permeability can utilize 1-propylazetidin-3-ol hydrochloride as a fine-tuned scaffold. Based on class-level lipophilicity trends, the N-propyl chain is predicted to yield a logD (pH 7.4) suitable for CNS penetration (estimated between 1 and 3), positioning this compound as a preferable starting point over the less lipophilic 1-methyl (estimated logD <1) or 1-ethyl (estimated logD ~1.5) derivatives .

Quote Request

Request a Quote for 1-Propylazetidin-3-olhydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.